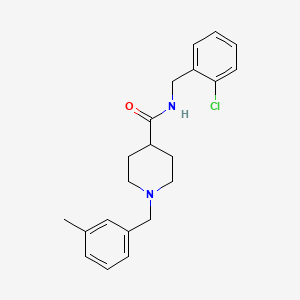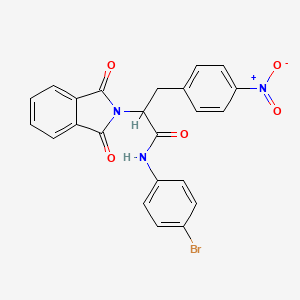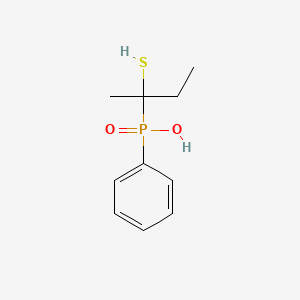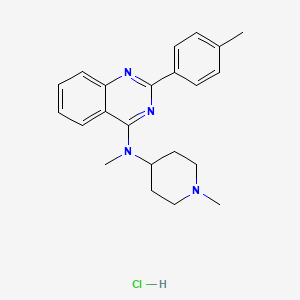
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide, commonly known as CPMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMA belongs to the class of amides and has a molecular weight of 332.38 g/mol.
Mechanism of Action
The mechanism of action of CPMA has been studied extensively. It has been shown to inhibit the activity of specific enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. CPMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, CPMA has been found to modulate specific signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
CPMA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. CPMA has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, CPMA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
CPMA has several advantages for lab experiments. It has a high purity and stability, which ensures reproducibility of results. CPMA is also readily available and relatively inexpensive compared to other compounds with similar biological activities. However, CPMA has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, CPMA has not been extensively tested for its toxicity, which may limit its use in vivo.
Future Directions
CPMA has several potential future directions for scientific research. One area of interest is the development of CPMA-based therapies for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, CPMA could be used as a tool to study the role of specific proteins and signaling pathways in various biological processes. Further research is needed to explore the full potential of CPMA and its applications in scientific research.
Conclusion:
In conclusion, CPMA is a synthetic compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to ensure high yield and purity of the final product. CPMA has been extensively studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. CPMA has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in water. Future research is needed to explore the full potential of CPMA and its applications in scientific research.
Synthesis Methods
CPMA can be synthesized through a multistep process involving the reaction of 4-cyanophenol with 4-methoxybenzaldehyde, followed by the condensation of the resulting product with acetic anhydride and ammonium acetate. The final product is obtained through the purification of the crude product using column chromatography. The synthesis method of CPMA has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
CPMA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. CPMA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, CPMA has been used as a tool to study the role of specific proteins and signaling pathways in various biological processes.
properties
IUPAC Name |
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-4-13(5-9-14)18-16(19)11-21-15-6-2-12(10-17)3-7-15/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJITSNSONCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5019158.png)

![ethyl [4-({[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5019170.png)
![N,N-dimethyl-2-{3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B5019188.png)

![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)

![3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5019227.png)
![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
